1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a thiophene ring and a urea linkage. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and structural properties.
Preparation Methods
The synthesis of 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction involving β-ketothioamides, aldehydes, and heterocyclic ketene aminals.
Introduction of the phenyl group: This step often involves a substitution reaction where the phenyl group is introduced to the imidazo[1,2-a]pyridine core.
Attachment of the thiophene ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the phenyl group.
Formation of the urea linkage: The final step involves the reaction of the amine group on the imidazo[1,2-a]pyridine core with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones on the thiophene ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[1,2-a]pyridine core or the urea linkage.
Scientific Research Applications
1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms due to its potential interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thiophene ring and urea linkage may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea include:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have different substituents, leading to variations in biological activity and properties.
Thiophene-containing ureas: Compounds with a thiophene ring and urea linkage, but different core structures, can be compared to understand the impact of the imidazo[1,2-a]pyridine core on the compound’s properties
Properties
IUPAC Name |
1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-17-9-5-11-24-17)20-14-7-2-1-6-13(14)15-12-22-10-4-3-8-16(22)19-15/h1-2,5-7,9,11-12H,3-4,8,10H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEZSBYTMOZYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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